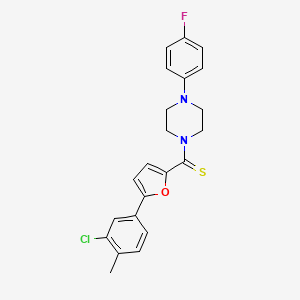

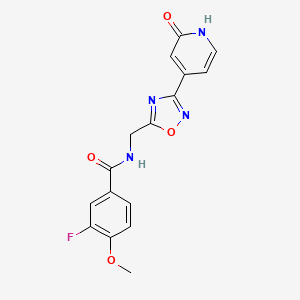

![molecular formula C13H13ClN2O3S B2945693 5-[(2-氯苯基)甲磺酰基]-4H,5H,6H,7H-[1,2]恶唑并[4,5-c]吡啶 CAS No. 1903540-46-4](/img/structure/B2945693.png)

5-[(2-氯苯基)甲磺酰基]-4H,5H,6H,7H-[1,2]恶唑并[4,5-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . They contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Synthesis Analysis

Fused pyridine heterocyclic ring derivatives are frequently used structures in drug research . Due to the vastness of the chemical space of fused pyridine derivatives, the most common fused pyridine derivatives, namely furopyridines, thienopyridines, pyrrolopyridines, oxazolopyridines, isoxazolopyridines, oxadiazolopyridines, imidazopyridines, pyrazolopyridines, thiazolopyridines, isothiazolopyridines, triazolopyridines, thiadiazolopyridines, tetrazolopyridines, selenazolopyridines, and dithiolopyridines, with their bioactivities were selected to cover in this chapter .Molecular Structure Analysis

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .Chemical Reactions Analysis

Fused pyridine derivatives are known for their various bioactivities . For example, 1,2,3-Triazolo[4,5-b]pyridine and 1,2,3-triazolo[4,5-c]pyridine derivatives were reported possessing depressant, tranquilizing, anticonvulsant, and cardiovascular activities .Physical And Chemical Properties Analysis

The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . Another advantage of this group of compounds is their positive contribution to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .科学研究应用

合成和化学表征

研究人员已经开发出大规模生产 α-苯乙烯甲醇衍生物的实用工艺,该衍生物在治疗和预防全身性真菌感染方面有效。这些工艺涉及使用二氯苯乙烯作为前体和 1,2,4-三唑作为碱转移剂和亲核试剂,突出了氯苯甲磺酰化合物的化学多功能性和应用潜力 (PestiJaan 等人,1998)。

另一项研究概述了通过 5-endo-trig 环化反应合成 2,5-二取代 3-(苯磺酰基)吡咯烷,展示了苯磺酰基甲烷在合成具有高收率和优异立体选择性的复杂分子结构中的合成效用 (Craig 等人,2000)。

结构和药理学评估

在一项表征新型吡啶类似物的研究中,研究人员评估了这些化合物的抗菌活性,显示了在对抗细菌和真菌感染中的应用潜力。这项研究强调了结构表征在识别具有显着生物活性的化合物中的重要性 (Patel & Patel, 2012)。

描述了一种 2-(氯甲基)-3-甲基-4-(甲磺酰基)吡啶的新型合成方法,突出了增强合成过程绿色化学方面的改进。这种中间体用于合成德克兰索拉唑,展示了该化合物在开发治疗酸相关疾病中的作用 (Gilbile 等人,2017)。

高级应用和研究

研究了磺酰基连接双杂环的合成和评估,以了解其抗菌和细胞毒活性。一些氯取代化合物显示出显着的抗菌和抗真菌活性,表明这些化合物在医学应用中的潜力 (Muralikrishna 等人,2012)。

一项关于 3-(苯磺酰基)噻吩并[2,3-e][1,2,3]三唑并[1,5-a]嘧啶的研究揭示了它们对 5-羟色胺 5-HT6 受体的有效和选择性拮抗活性,证明了这些化合物对神经系统疾病的治疗潜力 (Ivachtchenko 等人,2010)。

作用机制

The compound contains a pyridine ring, which is a basic aromatic ring structure found in many important natural products and synthetic compounds. Pyridine derivatives have been found to exhibit a wide range of pharmacological activities . A large number of research articles and patents have described them, and several drugs based on its nucleus have come into light .

The compound also contains a sulfonyl group attached to a chlorophenyl group, which might influence its reactivity and interaction with biological targets. The presence of these functional groups could potentially affect the compound’s solubility, polarity, lipophilicity, and hydrogen bonding capacity, which are important factors in drug design .

未来方向

In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory .

属性

IUPAC Name |

5-[(2-chlorophenyl)methylsulfonyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c14-12-4-2-1-3-10(12)9-20(17,18)16-6-5-13-11(8-16)7-15-19-13/h1-4,7H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTZPKVPNTXQRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1ON=C2)S(=O)(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

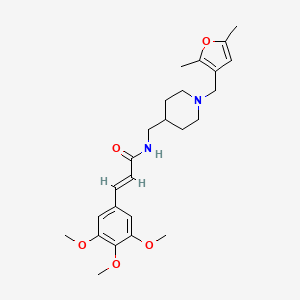

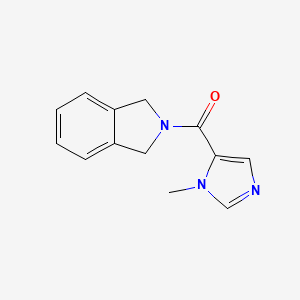

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2945612.png)

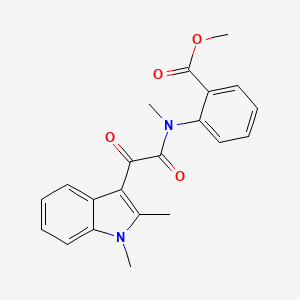

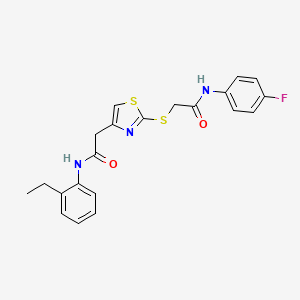

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2945618.png)

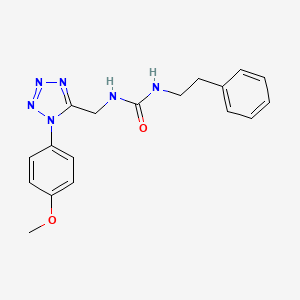

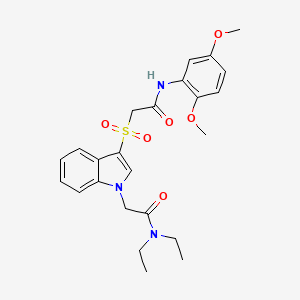

![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2945620.png)

![N-[1-(1,5-Dimethylindol-3-yl)ethyl]but-2-ynamide](/img/structure/B2945624.png)

![N-(3-chloro-4-methylphenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2945633.png)